![molecular formula C16H16N2O5S B2610981 N1-(benzo[d][1,3]dioxol-5-yl)-N2-(3-hydroxy-3-(thiophen-3-yl)propyl)oxalamide CAS No. 2034405-10-0](/img/structure/B2610981.png)
N1-(benzo[d][1,3]dioxol-5-yl)-N2-(3-hydroxy-3-(thiophen-3-yl)propyl)oxalamide
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Overview
Description
The compound is a complex organic molecule that includes a benzo[d][1,3]dioxol-5-yl moiety and a 3-hydroxy-3-(thiophen-3-yl)propyl moiety linked by an oxalamide group .
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple ring structures and functional groups .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of polar functional groups would likely make it soluble in polar solvents .Scientific Research Applications
Anticancer Activity
Compounds with sulfur-containing heterocyclic analogs, including those with benzo[d][1,3]dioxol and thiophen-3-yl groups, have been investigated for their antiproliferative activity against cancer cells. For instance, research demonstrates that hydroxyl-containing benzo[b]thiophene analogs exhibit selectivity towards laryngeal cancer cells, enhancing antioxidant enzyme activity and inducing apoptosis through the caspase cascade (Haridevamuthu et al., 2023). These findings highlight the potential of structurally related compounds in cancer therapy.
Catalytic and Optical Properties
Compounds featuring dioxol and thiophenyl groups have been explored for their catalytic and optical storage applications. For instance, azo polymers with dioxane structures demonstrate cooperative motion of polar side groups in amorphous polymers, leading to high photoinduced birefringence. Such materials could be significant in the development of optical storage technologies (Meng et al., 1996).
Antimicrobial and Antioxidant Activities
Celecoxib derivatives, incorporating sulfur-containing heterocycles, have shown anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities (Küçükgüzel et al., 2013). Such compounds' multifaceted bioactivities suggest that related molecules could be promising leads for developing new therapeutic agents.
Material Science Applications
In materials science, the synthesis of azo dyes and polymers incorporating thiophene units and related functionalities has been explored for their potential in creating new materials with unique electronic and optical properties. These materials could be useful in various applications, including sensors, electronic devices, and catalysis (El-Sonbati et al., 2015).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
Compounds with a benzo[d][1,3]dioxol-5-yl structure have been found to exhibit activity against various cancer cell lines . The specific targets can vary depending on the exact structure and functional groups of the compound.
Mode of Action
The mode of action can also vary widely. Some compounds with similar structures have been found to cause cell cycle arrest at the S phase and induce apoptosis in cancer cells .
Biochemical Pathways
The affected pathways would depend on the specific targets of the compound. For example, if the compound targets a protein involved in cell cycle regulation, it could affect the cell cycle pathway and lead to cell cycle arrest .
Result of Action
The result of the compound’s action would depend on its mode of action and the biochemical pathways it affects. For example, if the compound induces cell cycle arrest and apoptosis, the result could be the death of cancer cells .
properties
IUPAC Name |
N'-(1,3-benzodioxol-5-yl)-N-(3-hydroxy-3-thiophen-3-ylpropyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O5S/c19-12(10-4-6-24-8-10)3-5-17-15(20)16(21)18-11-1-2-13-14(7-11)23-9-22-13/h1-2,4,6-8,12,19H,3,5,9H2,(H,17,20)(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJMCMYOTNYQIAF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)C(=O)NCCC(C3=CSC=C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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